2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide
Overview
Description
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a piperidine ring, which are connected through an ethyl chain to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, where an appropriate alkyl halide reacts with the piperidine ring.
Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with the amine group.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be studied for its interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to understand molecular mechanisms.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may bind to receptors or enzymes, altering their activity. The piperidine ring and dimethylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-acetamide: Similar compounds may include other amides with piperidine rings, such as N-(2-piperidin-4-yl-ethyl)-acetamide or 2-Dimethylamino-N-(2-piperidin-4-yl-ethyl)-propionamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(dimethylamino)-N-(2-piperidin-4-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-14(2)9-11(15)13-8-5-10-3-6-12-7-4-10/h10,12H,3-9H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZOCSFJOYWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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